1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine
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Overview
Description
1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine is an organic compound that features a piperidine ring substituted with a propynyl group at the first position and a thiophenyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine can be synthesized through a multi-step process involving the following key steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Propynyl Group: The propynyl group can be introduced via alkylation reactions using propargyl halides under basic conditions.
Attachment of the Thiophenyl Group: The thiophenyl group can be attached through cross-coupling reactions such as Suzuki or Stille coupling, using thiophenyl boronic acid or thiophenyl stannane as reagents.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the propynyl group to a propyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the thiophenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The propynyl and thiophenyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
1-(Prop-2-yn-1-yl)-2-(thiophen-2-yl)-1H-imidazole: Similar structure with an imidazole ring instead of a piperidine ring.
N-(prop-2-yn-1-yl)-2-{[2-(thiophen-2-yl)ethyl]amino}propanamide: Contains a propynyl and thiophenyl group but with different connectivity and functional groups.
Uniqueness: 1-(Prop-2-yn-1-yl)-4-(thiophen-2-yl)piperidine is unique due to its specific substitution pattern on the piperidine ring, which can impart distinct chemical and biological properties compared to similar compounds. Its combination of a propynyl group and a thiophenyl group provides a versatile scaffold for further functionalization and exploration in various research fields.
Properties
IUPAC Name |
1-prop-2-ynyl-4-thiophen-2-ylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NS/c1-2-7-13-8-5-11(6-9-13)12-4-3-10-14-12/h1,3-4,10-11H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEOAXPZORSLMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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